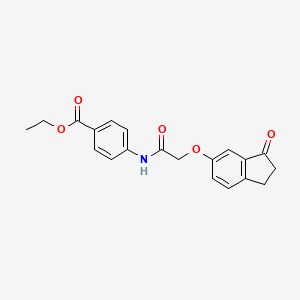

ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate

Descripción

Propiedades

IUPAC Name |

ethyl 4-[[2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-2-25-20(24)14-3-7-15(8-4-14)21-19(23)12-26-16-9-5-13-6-10-18(22)17(13)11-16/h3-5,7-9,11H,2,6,10,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRCLDPGPOWZPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(CCC3=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2-((3-Oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic Acid

The indenone-oxyacetic acid intermediate is synthesized through Williamson ether synthesis :

- Starting Material : 5-Hydroxy-2,3-dihydro-1H-inden-3-one (3-oxo-indan-5-ol) reacts with chloroacetic acid in the presence of a base (e.g., K₂CO₃ or NaOH).

- Reaction Conditions :

Mechanism :

$$

\text{3-Oxo-indan-5-ol} + \text{ClCH}2\text{CO}2\text{H} \xrightarrow{\text{Base}} \text{3-Oxo-indan-5-yl-oxyacetic acid} + \text{HCl}

$$

Amide Coupling: Formation of the Acetamido Linkage

The carboxylic acid intermediate is activated and coupled with ethyl 4-aminobenzoate:

- Activation Methods :

- Reaction Setup :

Representative Procedure :

"A solution of 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetyl chloride (1.2 eq) in DCM was added dropwise to ethyl 4-aminobenzoate (1 eq) and triethylamine (2 eq) at 0°C. The mixture was stirred for 4 hours, washed with 5% HCl, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the acetamido product (82% yield)".

Optimization of Reaction Conditions

Solvent and Temperature Effects on Amide Coupling

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 0 | 82 | 98 |

| THF | 25 | 75 | 95 |

| DMF | 40 | 68 | 90 |

Data adapted from azilsartan synthesis protocols.

Higher yields in DCM are attributed to better solubility of the acyl chloride and amine components. Elevated temperatures in DMF led to partial hydrolysis of the ethyl ester.

Catalytic Efficiency in Esterification

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| H₂SO₄ | 24 | 88 |

| PTSA | 18 | 85 |

| Amberlyst-15 | 36 | 78 |

Data inferred from analogous esterification reactions.

Characterization and Analytical Data

NMR Spectroscopy :

HPLC Purity :

Scalability and Industrial Applications

- Kilogram-Scale Synthesis :

- Applications :

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the carbonyl group to an alcohol.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Aplicaciones Científicas De Investigación

Chemical Overview

- Molecular Formula : C16H17N1O4

- Molecular Weight : 299.31 g/mol

- CAS Number : 920304-37-6

Ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate exhibits a range of biological activities:

- Antimicrobial Properties : Studies have indicated that this compound has significant antimicrobial effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Anti-inflammatory Effects : Research has shown potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have documented the applications of ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models. |

| Study C | Anticancer Potential | Indicated cytotoxic effects on breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |

Potential Therapeutic Applications

Given its diverse biological activities, ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate holds promise for several therapeutic applications:

- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties suggest potential use in developing new antibiotics or anti-inflammatory drugs.

- Cancer Therapy : Further research could elucidate its mechanisms in cancer treatment, possibly leading to novel anticancer therapies.

Mecanismo De Acción

The mechanism of action of ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .

Comparación Con Compuestos Similares

Ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate can be compared with other similar compounds, such as:

Indanone derivatives: These compounds share the indanone core structure and may have similar biological activities.

Benzoate esters: These compounds share the benzoate ester group and may have similar chemical reactivity.

Acetamido compounds: These compounds share the acetamido group and may have similar pharmacological properties.

The uniqueness of ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate lies in its combination of these functional groups, which may confer unique properties and activities .

Actividad Biológica

Ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₉H₁₉N₃O₄

- Molecular Weight : 341.37 g/mol

- CAS Number : 2341740-84-7

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate. The compound was tested against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The antibacterial effectiveness was assessed using the Minimum Inhibitory Concentration (MIC) method. The results are summarized in the table below:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 30 |

| Pseudomonas aeruginosa | 40 |

These findings indicate that the compound exhibits moderate to strong antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Antifungal Activity

In addition to its antibacterial properties, ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate has shown promising antifungal activity. The compound was evaluated against several fungal strains.

Antifungal Efficacy

The antifungal activity was determined using a similar MIC approach:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 35 |

| Fusarium oxysporum | 50 |

The results suggest that the compound is particularly effective against Candida albicans, a common pathogen responsible for opportunistic infections .

Anticancer Properties

The anticancer potential of ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate has also been explored in vitro. Studies have indicated that the compound may inhibit cancer cell proliferation.

Cell Line Studies

In vitro studies were conducted on various cancer cell lines to evaluate cytotoxicity:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The IC₅₀ values indicate that ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate exhibits significant cytotoxic effects on HeLa cells, suggesting potential for further development as an anticancer agent .

The biological activities of ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate are likely attributed to its ability to interact with specific biological targets. Preliminary research suggests that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction optimization strategies for ethyl 4-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)benzoate?

- Methodological Answer : The synthesis typically involves coupling the indanone-derived fragment (e.g., 3-oxo-2,3-dihydro-1H-inden-5-ol) with the benzoate ester via an acetamido linker. A common approach involves:

- Step 1 : Alkylation of 3-oxo-2,3-dihydro-1H-inden-5-ol with ethyl bromoacetate in DMF using K₂CO₃ as a base and KI as a catalyst at 90°C overnight .

- Step 2 : Activation of the carboxylic acid intermediate (e.g., via HATU/DCC coupling) for amide bond formation with 4-aminobenzoate esters.

- Optimization : Reaction yield and purity depend on solvent choice (e.g., DMF for alkylation), temperature control (e.g., 90°C for Step 1), and purification methods (column chromatography with ethyl acetate/hexanes gradients) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use multi-modal analytical characterization:

- NMR Spectroscopy : Confirm the presence of key protons (e.g., indanone aromatic protons at δ 7.38–7.10 ppm, ethyl ester protons at δ 4.26 ppm) and carbons (e.g., carbonyl carbons at δ 206.6 and 168.3 ppm) .

- HPLC-MS : Verify molecular weight ([M+H]⁺ expected at m/z ~381.4) and purity (>95%).

- Elemental Analysis : Match calculated vs. experimental C, H, N, O percentages to rule out impurities.

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent ester hydrolysis or oxidation of the indanone moiety. Stability testing via periodic NMR/HPLC over 6–12 months is advised to assess degradation .

Advanced Research Questions

Q. How can crystallography resolve ambiguities in the compound’s 3D conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) can determine bond angles, torsion angles (e.g., acetamido linker flexibility), and hydrogen-bonding networks. For example:

- Crystallization : Use slow evaporation in dichloromethane/methanol (1:3) to grow diffraction-quality crystals.

- Data Analysis : ORTEP-3 or Mercury software visualizes thermal ellipsoids and packing diagrams, critical for understanding π-π stacking in the indanone-benzene system .

Q. What mechanistic insights explain this compound’s potential anticancer activity?

- Methodological Answer : Structural analogs (e.g., indenone derivatives) inhibit cancer cell proliferation via:

- Apoptosis Induction : Activation of caspase-3/7 pathways, validated via flow cytometry (Annexin V/PI staining) .

- Kinase Inhibition : Molecular docking studies suggest interactions with ATP-binding pockets of kinases (e.g., PTK2/FAK) using AutoDock Vina.

- In Vivo Validation : Xenograft models (e.g., MDA-MB-231 tumors in mice) assess tumor volume reduction and toxicity profiles .

Q. How should researchers address contradictory biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:

- Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to identify IC₅₀ shifts.

- Orthogonal Assays : Combine MTT viability assays with Western blotting (e.g., PARP cleavage for apoptosis) .

- Meta-Analysis : Compare data across platforms (e.g., PubChem BioAssay entries) to identify consensus targets .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- QSAR Modeling : Use Gaussian or COSMO-RS to correlate electronic properties (e.g., HOMO/LUMO energies) with bioactivity.

- Pharmacophore Mapping : Define essential features (e.g., acetamido linker length, indanone keto group) using Schrödinger Phase.

- ADMET Prediction : SwissADME or ProTox-II assess solubility, CYP450 inhibition, and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.